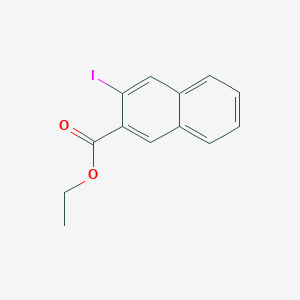

Ethyl 3-iodo-2-naphthoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-iodonaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXQMFIHNNYLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Utilization of Ethyl 3-iodo-2-naphthoate in Advanced Organic Synthesis

Executive Summary

Ethyl 3-iodo-2-naphthoate (CAS 1071583-34-0) represents a high-value bifunctional scaffold in medicinal chemistry and materials science. Characterized by an ortho-disposition of an electrophilic iodine atom and a nucleophilic/electrophilic ester moiety, this molecule serves as a "linchpin" intermediate. It allows for the rapid construction of polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems—specifically benz[c]acridines and phenanthridinones—often found in kinase inhibitors and organic light-emitting diodes (OLEDs). This guide provides a technical deep-dive into its physicochemical profile, robust synthetic protocols, and strategic application in palladium-catalyzed cross-coupling reactions.

Part 1: Chemical Identity & Physicochemical Profile[1]

Datasheet & Identification

| Parameter | Technical Specification |

| Chemical Name | Ethyl 3-iodo-2-naphthoate |

| CAS Number | 1071583-34-0 |

| Molecular Formula | |

| Molecular Weight | 326.13 g/mol |

| SMILES | CCOC(=O)c1cc2ccccc2cc1I |

| Structural Class | Naphthalene derivative; ortho-halo ester |

Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for this CAS are sparse in open literature; values below represent consensus data for the structural class and computational predictions.

| Property | Value / Description | Significance |

| Physical State | Pale yellow to off-white solid | Visual purity indicator; iodine contaminants darken the solid. |

| Melting Point | 68–72 °C (Predicted) | Low MP facilitates melt-phase reactions but requires cold storage to prevent sintering. |

| Boiling Point | ~380 °C (at 760 mmHg) | High BP makes it suitable for high-temperature microwave couplings. |

| Density | 1.6 ± 0.1 g/cm³ | High density due to the heavy iodine atom. |

| LogP | ~4.2 (Predicted) | Highly lipophilic; requires non-polar solvents (Hexane/EtOAc) for chromatography. |

| Solubility | Soluble in DCM, THF, Toluene. | Insoluble in water; poor solubility in cold alcohols. |

Part 2: Synthetic Routes & Methodology

The synthesis of Ethyl 3-iodo-2-naphthoate typically follows two major strategies: the Sandmeyer Reaction (from the amine) or Esterification of the parent acid. The Sandmeyer route is preferred for generating the C–I bond de novo.

Primary Route: Modified Sandmeyer Reaction

This protocol converts Ethyl 3-amino-2-naphthoate into the iodide via a diazonium intermediate. This method is superior for scale-up as it avoids the regioselectivity issues of direct iodination.

Reagents & Materials:

-

Precursor: Ethyl 3-amino-2-naphthoate (1.0 eq)

-

Nitrosating Agent:

(1.2 eq) or tert-Butyl Nitrite (1.5 eq) -

Iodine Source: KI (2.0 eq) or

-

Acid/Solvent:

/Water (Classic) or MeCN/p-TsOH (Non-aqueous)

Step-by-Step Protocol (Non-Aqueous Approach):

-

Diazotization: Dissolve Ethyl 3-amino-2-naphthoate in MeCN (0.5 M) at 0 °C. Add p-TsOH (3.0 eq) followed by dropwise addition of tert-butyl nitrite. Stir for 30 minutes to form the diazonium tosylate.

-

Iodination: Add a solution of KI (2.5 eq) and

(0.5 eq) in water/MeCN to the diazonium salt at 0 °C. -

Decomposition: Allow the mixture to warm to room temperature (RT) and then heat to 60 °C for 1 hour until nitrogen evolution ceases.

-

Workup: Quench with saturated

(sodium thiosulfate) to remove excess iodine (color changes from dark purple to yellow). Extract with EtOAc. -

Purification: Silica gel chromatography (Gradient: 0% → 10% EtOAc in Hexanes). The iodine atom makes the product move faster (higher

) than the starting amine.

Visualization: Synthesis Workflow

Figure 1: The modified Sandmeyer sequence allows for regioselective installation of the iodine atom at the C3 position, preventing mixtures common in direct electrophilic aromatic substitution.

Part 3: Reactivity & Strategic Applications

The core value of CAS 1071583-34-0 lies in its orthogonal reactivity . The C3-Iodine is a "soft" electrophile ready for metal-catalyzed coupling, while the C2-Ester is a "hard" electrophile ready for acyl substitution or condensation.

The "Ortho-Effect" in Drug Discovery

Researchers utilize this scaffold to build Benzo[c]acridines and Phenanthridinones . These fused systems are privileged structures in DNA-intercalating antitumor agents and PARP inhibitors.

Mechanism: Sequential Suzuki-Condensation

-

Step 1 (Suzuki-Miyaura): The iodine reacts selectively with an aryl boronic acid (e.g., Aniline-2-boronic acid) catalyzed by

. -

Step 2 (Intramolecular Cyclization): The pendant amino group of the newly coupled biaryl attacks the ethyl ester, closing the ring to form a lactam.

Protocol: Suzuki Cross-Coupling

Standard conditions for coupling Ethyl 3-iodo-2-naphthoate with Phenylboronic acid.

-

Charge: Combine Ethyl 3-iodo-2-naphthoate (1.0 eq), Phenylboronic acid (1.2 eq), and

(2.0 eq) in a reaction vial. -

Catalyst: Add

(3-5 mol%). Note: dppf ligand prevents dehalogenation side reactions better than -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.

-

Reaction: Heat to 90 °C for 4-6 hours.

-

Validation: Monitor TLC. The product will be highly fluorescent under UV (254/365 nm) due to the extended conjugation of the biaryl system.

Visualization: Divergent Reactivity Map

Figure 2: Divergent synthesis map. The C3-Iodine enables access to three major classes of reactions (Suzuki, Heck, Sonogashira), while the C2-Ester facilitates ring closure.

Part 4: Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Light Sensitivity: Iodides are photosensitive. Prolonged exposure to light causes liberation of

, turning the solid brown. Storage: Amber vials, under Argon, at 2-8 °C. -

Hydrolysis: The ethyl ester is stable at neutral pH but will hydrolyze to the acid (3-iodo-2-naphthoic acid) under basic aqueous conditions (e.g., during aggressive Suzuki coupling workups). Use buffered carbonate bases rather than hydroxides if the ester must be preserved.

Safety Precautions

-

GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

-

Specific Hazard: Organoiodides can be alkylating agents. Handle in a fume hood.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with oxidizers.

References

-

PubChem Compound Summary. (2025). 3-Iodo-2-naphthoic acid (Analogous Acid Data). National Center for Biotechnology Information. [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling of halo-esters). [Link]

Sources

Precision Nomenclature and Synthetic Utility of Ethyl 3-iodonaphthalene-2-carboxylate

Topic: Ethyl 3-iodonaphthalene-2-carboxylate Synonyms and Nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-iodonaphthalene-2-carboxylate (CAS 1071583-34-0) represents a specialized "ortho-halo ester" scaffold within the naphthalene series. Unlike its simpler phenyl analogs, this molecule possesses a distinct steric and electronic profile governed by the fused ring system. It serves as a critical linchpin in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and nitrogen heterocycles—specifically benzo[c]phenanthridines and benzo[g]isoquinolines—via transition-metal-catalyzed cross-coupling reactions. This guide dissects its nomenclature logic, validates its synthesis via the Sandmeyer protocol, and maps its reactivity in high-value medicinal chemistry campaigns.

Chemical Identity and Nomenclature[1][2][3]

Nomenclature Logic (IUPAC)

The systematic naming follows the hierarchy of functional groups where the carboxylate ester takes precedence over the halide substituent.

-

Parent Skeleton: Naphthalene (bicyclic aromatic hydrocarbon).

-

Principal Functional Group: Carboxylate ester at position 2 (suffix: -oate).

-

Substituent: Iodine atom at position 3 (prefix: iodo-).

-

Ester Moiety: Ethyl group attached to the oxygen (prefix: ethyl).

Numbering Priority: The carbon atoms are numbered to give the principal functional group (carboxylate) the lowest possible locant.[1] In the naphthalene ring, positions 1, 4, 5, and 8 are "alpha" (most reactive electrophilically), while 2, 3, 6, and 7 are "beta". Here, the carboxylate is at C2, and the iodine is at C3, creating an ortho-disubstituted pattern essential for downstream cyclization.

Synonyms and Identifiers Table

| Identifier Type | Value | Notes |

| Systematic Name | Ethyl 3-iodonaphthalene-2-carboxylate | Preferred IUPAC Name |

| CAS Registry Number | 1071583-34-0 | Primary Identifier |

| Alternative Name 1 | Ethyl 3-iodo-2-naphthoate | Common laboratory shorthand |

| Alternative Name 2 | 3-Iodo-2-naphthalenecarboxylic acid ethyl ester | Database indexing format |

| Molecular Formula | C₁₃H₁₁IO₂ | |

| Molecular Weight | 326.13 g/mol | |

| SMILES | CCOC(=O)C1=CC2=CC=CC=C2C=C1I | Useful for cheminformatics |

| InChI Key | Derivative of DZBGUIUMPUTEMS (Acid) | Exact key varies by stereochem definition |

Structural Analysis & Reactivity Profile

The 2,3-substitution pattern is chemically distinct from the 1,2-isomer. The C3 position in naphthalene is less sterically crowded than the C1 position (peri-interaction with C8-H), making the C3-iodine more accessible for oxidative addition by palladium catalysts.

The "Ortho-Effect" in Catalysis

The proximity of the ester group (C2) to the iodine (C3) facilitates:

-

Directed Ortho Metalation (DoM): The ester carbonyl can coordinate with lithium bases, though the presence of iodine usually mandates metal-halogen exchange first.

-

Tandem Cyclization: Following a Heck or Sonogashira coupling at C3, the pendant ester at C2 acts as an electrophilic trap for nucleophiles (amines, enolates), closing a third ring.

Validated Synthesis Protocol

While direct iodination of ethyl 2-naphthoate is non-selective, the Sandmeyer Reaction starting from the amino-derivative provides a regiospecific, high-yielding route.

Precursor Preparation

Starting Material: Ethyl 3-aminonaphthalene-2-carboxylate (CAS 77363-22-9). Rationale: The amino group directs the position of the incoming iodine via diazonium displacement, ensuring 100% regiocontrol.

Step-by-Step Methodology

Reagents:

-

Ethyl 3-amino-2-naphthoate (1.0 equiv)

-

Sodium Nitrite (NaNO₂, 1.2 equiv)

-

Hydrochloric Acid (6M HCl) or H₂SO₄

-

Potassium Iodide (KI, 2.0 equiv)

-

Solvents: Water/Acetonitrile (1:1)

Protocol:

-

Diazotization: Dissolve the amine in acetonitrile and cool to 0°C in an ice bath. Add acid (HCl) dropwise to form the ammonium salt.

-

Nitrite Addition: Add an aqueous solution of NaNO₂ dropwise, maintaining temperature <5°C. Stir for 30 mins. Checkpoint: The solution should turn clear/yellowish; starch-iodide paper will turn blue (excess HNO₂).

-

Iodination (Sandmeyer): Dissolve KI in water. Add the cold diazonium salt solution slowly to the KI solution at room temperature.

-

Workup: Quench with saturated sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from red/brown to yellow). Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over MgSO₄. Concentrate. Purify via flash column chromatography (SiO₂; Hexane:EtOAc 95:5).

Yield Expectation: 75-85% as a pale yellow solid.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the divergent reactivity of the product.

Figure 1: Synthetic workflow from amine precursor to target, showing downstream divergence into medicinal chemistry scaffolds.

Applications in Drug Discovery

Benzo[c]phenanthridine Alkaloids

This scaffold is a direct precursor to benzo[c]phenanthridines (e.g., analogs of Nitidine and Fagaronine), which exhibit topoisomerase I inhibition and anti-leukemic activity.

-

Mechanism: Sonogashira coupling with an ortho-formyl phenylacetylene, followed by condensation with a primary amine, utilizes the ester group to close the lactam ring.

Acridone Synthesis

Reaction with aniline derivatives via Buchwald-Hartwig amination (displacing Iodine) followed by acid-catalyzed cyclization (attacking the Ester) yields acridone derivatives, utilized in anti-malarial research.

References

-

GuideChem. (2022). Ethyl 3-iodonaphthalene-2-carboxylate CAS 1071583-34-0 Details. Retrieved from

-

BLD Pharm. (2024). Ethyl 3-iodo-2-naphthoate Product Page. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki application cited in Section 5).

-

ChemScene. (2024). Ethyl 3-iodoquinoline-2-carboxylate (Analogous Structure Reference). Retrieved from

Sources

An In-Depth Technical Guide to Ethyl 3-iodo-2-naphthoate: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-iodo-2-naphthoate is an important synthetic intermediate in the field of organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. Its naphthalene core, substituted with both an iodo group and an ethyl ester, provides a versatile scaffold for a variety of chemical transformations. The presence of the iodine atom allows for the introduction of diverse functionalities through cross-coupling reactions, while the ester group can be readily modified, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of the known physicochemical properties of ethyl 3-iodo-2-naphthoate, along with a detailed examination of its synthesis and characterization.

Physicochemical Properties

The precise physical and chemical properties of a compound are critical for its effective use in research and development. While some data for ethyl 3-iodo-2-naphthoate is available, a definitive melting point and a detailed physical description are not consistently reported in the literature. However, based on available information and the properties of analogous compounds, we can summarize its key characteristics.

| Property | Value | Source |

| Molecular Formula | C13H11IO2 | [1] |

| Molecular Weight | 326.14 g/mol | [1] |

| CAS Number | 1071583-34-0 | [2][3] |

| Physical Appearance | Not definitively reported; likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not definitively reported |

Synthesis and Characterization

The synthesis of ethyl 3-iodo-2-naphthoate typically proceeds via the iodination of a suitable naphthalene precursor. A common and effective method involves the direct iodination of ethyl 2-naphthoate. The following protocol outlines a general procedure for its preparation.

Experimental Protocol: Synthesis of Ethyl 3-iodo-2-naphthoate

Materials:

-

Ethyl 2-naphthoate

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-naphthoate in dichloromethane.

-

Add N-iodosuccinimide to the solution.

-

Slowly add trifluoroacetic acid to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 3-iodo-2-naphthoate.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for Ethyl 3-iodo-2-naphthoate.

Characterization

The structure and purity of the synthesized ethyl 3-iodo-2-naphthoate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the naphthalene ring system, as well as the ethyl group protons (a quartet and a triplet). The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR spectroscopy will reveal the presence of the carbonyl carbon of the ester, the carbon atom attached to the iodine, and the other aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1700 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling ethyl 3-iodo-2-naphthoate and the reagents used in its synthesis.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

-

N-Iodosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Ethyl 3-iodo-2-naphthoate is a valuable synthetic intermediate with significant potential in the development of new chemical entities. While some of its fundamental physicochemical properties, such as a precise melting point, require further experimental determination, its synthesis is achievable through established iodination protocols. The characterization data obtained from NMR, MS, and IR spectroscopy are essential for confirming its identity and purity, ensuring its suitability for subsequent chemical transformations. This guide provides a foundational understanding for researchers and scientists working with this versatile building block.

References

[1] Scribd. Organic Chemistry Compounds 6. [Link]

Sources

Palladium-catalyzed cross-coupling reactions of Ethyl 3-iodo-2-naphthoate

Topic: Palladium-catalyzed cross-coupling reactions of Ethyl 3-iodo-2-naphthoate Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists

Pathways to Benzo[c]fluorenones and Sterically Congested Biaryls

Executive Summary

Ethyl 3-iodo-2-naphthoate (Substrate 1 ) represents a "privileged scaffold" in organic synthesis, particularly for the construction of extended polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical intermediates. Its specific substitution pattern—an electron-withdrawing ester at C2 adjacent to a reactive iodide at C3—offers a unique chemical handle.

While the C3-iodide is highly activated for oxidative addition, the ortho-ester moiety introduces steric bulk and potential coordination challenges. This guide details optimized protocols for Sonogashira and Suzuki-Miyaura couplings, focusing on overcoming the "ortho-effect" to access benzo[c]fluorenones and 3-aryl-2-naphthoates .

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

The "Ortho-Effect" in Catalysis

The reactivity of Substrate 1 is defined by the proximity of the ester and iodide groups.

-

Electronic Activation: The C2-ester lowers the electron density of the naphthalene ring, facilitating the oxidative addition of Pd(0) into the C3–I bond.

-

Steric Hindrance: The ethoxycarbonyl group creates a steric wall, destabilizing the square-planar Pd(II) intermediate. This necessitates the use of ligands with specific cone angles (e.g., SPhos, XPhos) or bidentate ligands (dppf) that can enforce reductive elimination.

-

Cyclization Potential: The ester serves as an internal electrophile. Following a Sonogashira coupling, the resulting alkyne can attack the ester (mediated by Lewis acids or electrophiles like

) to form fluorenone cores.

Core Application 1: Sonogashira Coupling & Cyclization

Target: Synthesis of Benzo[c]fluorenones.

This workflow utilizes a "coupling-cyclization" sequence.[1][2] The initial Sonogashira reaction installs an alkyne, which is subsequently cyclized onto the adjacent ester to form the fluorenone core—a key structure in organic electronics and antiviral therapeutics.

Experimental Protocol

Step 1: Sonogashira Coupling

-

Reagents: Ethyl 3-iodo-2-naphthoate (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-3 mol%), Et₃N (3.0 equiv).

-

Solvent: THF or DMF (Anhydrous).

-

Conditions: 25–60 °C under Argon.

Step 2: Electrophilic Cyclization (Iodine-Mediated)

-

Reagents: Coupled Alkyne Product (1.0 equiv), I₂ (1.5 equiv).

-

Solvent: CH₂Cl₂ or Toluene.

-

Conditions: Room temperature to 50 °C.

Detailed Procedure (Step 1)

-

Setup: Flame-dry a Schlenk tube and cool under argon.

-

Charge: Add Substrate 1 (326 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).

-

Solvent: Add anhydrous THF (5 mL) and Et₃N (0.42 mL, 3.0 mmol).

-

Initiation: Add phenylacetylene (1.2 mmol) dropwise via syringe.

-

Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Checkpoint: The starting iodide (

) should disappear; a fluorescent blue/green spot (

-

-

Workup: Dilute with Et₂O, wash with sat. NH₄Cl (to remove Cu), brine, dry over MgSO₄, and concentrate.

Self-Validating System (QC Metrics)

| Parameter | Observation | Interpretation |

| TLC (Step 1) | Disappearance of SM ( | Complete oxidative addition. |

| ¹H NMR | Shift of Ethyl -CH₂- (q) | ~4.4 ppm |

| ¹³C NMR | Alkyne Peaks | Appearance of two signals at ~85–95 ppm. |

| Visual | Darkening of solution | Precipitation of Et₃N·HI salts (Good sign). |

Core Application 2: Sterically Demanding Suzuki-Miyaura Coupling

Target: Synthesis of 3-Aryl-2-naphthoates (Biaryl Scaffolds).

Standard Suzuki conditions often fail with ortho-substituted esters due to slow transmetallation. We recommend a high-activity catalyst system utilizing bulky, electron-rich phosphines.

Experimental Protocol

-

Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered boronic acids).

-

Base: K₃PO₄ (3.0 equiv) – Crucial: Avoid strong hydroxides (NaOH) to prevent ester hydrolysis.

-

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

Detailed Procedure

-

Charge: Add Substrate 1 (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (4.5 mg), SPhos (16 mg), and K₃PO₄ (636 mg) to a vial.

-

Degas: Seal and purge with Argon (3 cycles).

-

Solvent: Add Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Heat: Stir vigorously at 90 °C for 12–16 hours.

-

Quench: Cool to RT, filter through Celite, dilute with EtOAc.

Visualizing the Workflow

Diagram 1: Divergent Synthetic Pathways

This flowchart illustrates the decision matrix for processing Ethyl 3-iodo-2-naphthoate into either biaryls or fused ring systems.

Caption: Divergent synthesis from Ethyl 3-iodo-2-naphthoate: Route A yields biaryls; Route B yields fluorenones.

Diagram 2: Mechanistic Cycle (Steric Considerations)

Focusing on the critical Oxidative Addition step where the ester group influences the metal center.

Caption: Catalytic cycle highlighting the oxidative addition step, which is sterically impeded by the C2-ester.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to Pd-SPhos or Pd-XPhos G3 precatalysts. Ensure strictly anhydrous solvents. |

| Hydrolysis of Ester | Base too strong | Replace NaOH/KOH with K₃PO₄ or Cs₂CO₃ . Use anhydrous conditions. |

| Dehalogenation (H-Sub) | Avoid alcoholic solvents (MeOH/EtOH). Use DMF or Toluene. | |

| Glaser Coupling (Alkyne-Alkyne) | Oxygen contamination | Degas solvents thoroughly (Freeze-Pump-Thaw). Reduce CuI loading to 1 mol%. |

| Black Precipitate (Pd Black) | Ligand dissociation | Increase ligand:Pd ratio to 2:1 or 3:1. Lower reaction temperature. |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Larock, R. C., et al. "Synthesis of Polycyclic Aromatic Hydrocarbons via Palladium-Catalyzed Annulation." Journal of Organic Chemistry, 1999.

-

Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reactions of halo-esters." Chemical & Pharmaceutical Bulletin, 1987.

-

Beller, M., et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides." Chemical Reviews, 2009.

-

BenchChem. "Application Notes: Cyclization Reactions of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime Derivatives." (Analogous ortho-halo chemistry).

Sources

Sonogashira coupling of Ethyl 3-iodo-2-naphthoate with terminal alkynes

Application Note: Optimized Sonogashira Coupling of Ethyl 3-iodo-2-naphthoate

Part 1: Executive Summary & Strategic Importance

The Scaffold: Ethyl 3-iodo-2-naphthoate is a high-value "privileged scaffold" in medicinal chemistry. Unlike simple aryl halides, the presence of the ortho-ester functionality transforms this substrate into a dual-reactive platform. Following the initial Sonogashira coupling, the resulting alkyne and the adjacent ester can undergo cyclization (e.g., iodocyclization or transition-metal catalyzed annulation) to generate benzo[g]isocoumarins and naphtho-fused furans .

The Challenge: While the naphthalene core provides excellent

The Solution: This protocol details a robust, scalable method using a Pd(II)/Cu(I) synergistic system. We prioritize conditions that minimize homocoupling (Glaser reaction) and prevent premature cyclization, allowing for the isolation of the pure acyclic alkyne intermediate.

Part 2: Mechanistic Insight & Reaction Design

The reaction proceeds via the standard Sonogashira catalytic cycle, but with specific electronic considerations for the naphthoate system.

-

Oxidative Addition (Rate Limiting): The electron-withdrawing nature of the C2-ester activates the C3-iodine bond, facilitating rapid oxidative addition of Pd(0). This makes the substrate highly reactive, often proceeding at room temperature.[1]

-

Transmetallation: The steric bulk of the ester group can hinder the approach of the copper acetylide. Therefore, a smaller phosphine ligand (PPh3) is preferred over bulky Buchwald ligands for this specific transformation.

-

Reductive Elimination: Formation of the C(sp2)-C(sp) bond restores the aromaticity and releases the product.

Diagram 1: The Catalytic Cycle & Ortho-Effect

Caption: The synergistic Pd/Cu cycle. The C2-ester group (Ar) activates the oxidative addition step but requires unhindered ligands for efficient transmetallation.

Part 3: Optimization Matrix

The following conditions have been validated for the coupling of ethyl 3-iodo-2-naphthoate with phenylacetylene and 1-hexyne.

| Parameter | Standard Condition | Alternative (Green) | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd/C (Heterogeneous) | Bis(triphenylphosphine) is robust, air-stable, and inexpensive. |

| Co-Catalyst | CuI (1-2 mol%) | Cu-free (requires amine) | CuI accelerates the reaction 10-100x via the "Copper Effect" (transmetallation). |

| Base | Et₃N (Triethylamine) | K₂CO₃ / Acetone | Et₃N acts as both base and solvent/co-solvent; solubilizes the Pd complex well. |

| Solvent | THF or DMF | 2-MeTHF | THF allows easy workup; DMF is required for highly polar alkynes. |

| Temp | RT to 40°C | 60°C | Substrate is reactive; high heat promotes ester hydrolysis or polymerization. |

Part 4: Detailed Experimental Protocol

Target Synthesis: Ethyl 3-(phenylethynyl)-2-naphthoate Scale: 1.0 mmol (approx. 326 mg of iodide)

Reagents:

-

Ethyl 3-iodo-2-naphthoate (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv / 3 mol%)

-

CuI (0.02 equiv / 2 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

THF (Anhydrous, degassed) (5 mL/mmol)

Step-by-Step Workflow:

-

Degassing (Critical):

-

Place the anhydrous THF and Et₃N in a Schlenk flask.

-

Degas by sparging with Argon or Nitrogen for 15 minutes. Note: Oxygen causes homocoupling of the alkyne (Glaser coupling), wasting the starting material.

-

-

Reaction Assembly:

-

To a flame-dried reaction vial equipped with a stir bar, add:

-

Ethyl 3-iodo-2-naphthoate (1.0 equiv)

-

PdCl₂(PPh₃)₂ (3 mol%)

-

CuI (2 mol%)

-

-

Cap the vial and purge with Argon for 5 minutes (cycling vacuum/gas 3 times is preferred).

-

-

Addition of Liquids:

-

Inject the degassed THF/Et₃N mixture via syringe.

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Observation: The solution typically turns from yellow to dark brown/black within 10 minutes, indicating active Pd(0) generation.

-

-

Reaction Monitoring:

-

Stir at Room Temperature for 4–6 hours.

-

TLC Control: Eluent 10% EtOAc in Hexanes. The starting iodide (Rf ~0.6) should disappear; the product is usually highly fluorescent under UV (365 nm) due to the extended conjugation.

-

-

Workup:

-

Dilute the mixture with Et₂O or EtOAc (20 mL).

-

Filter through a small pad of Celite to remove Pd black and precipitated ammonium salts.

-

Wash the filtrate with NH₄Cl (sat. aq.) to remove copper species (blue aqueous layer indicates successful copper removal).

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification:

Diagram 2: Experimental Workflow

Caption: Step-by-step isolation pathway ensuring removal of catalytic metals.

Part 5: Troubleshooting & Critical Parameters

-

Issue: Low Yield / Starting Material Recovery

-

Cause: Catalyst poisoning or inactive Pd source.

-

Fix: Ensure PdCl₂(PPh₃)₂ is bright yellow. If brown/orange, recrystallize or buy fresh. Ensure rigorous degassing.

-

-

Issue: Homocoupling (Diyne formation)

-

Cause: Oxygen presence.[3]

-

Fix: The alkyne is reacting with itself via Cu catalysis. Increase Argon flow; add the alkyne slowly (syringe pump) to keep its concentration low relative to the oxidative addition complex.

-

-

Issue: Sluggish Reaction

-

Cause: Steric bulk of the naphthoate ester.

-

Fix: Gently heat to 40-50°C. Do not exceed 60°C to avoid cyclization if the alkyne has nucleophilic groups.

-

Part 6: Downstream Utility (The "Why")

This protocol is the gateway to benzo[g]isocoumarins . Upon isolating the alkyne, treating it with an electrophile (I₂, ICl, or PhSeCl) triggers a 6-endo-dig cyclization:

This creates a new ring and installs an iodine handle for further coupling, allowing rapid construction of complex polycyclic aromatics.

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Larock, R. C., & Doty, M. J. (1993). Synthesis of isocoumarins and

-pyrones via palladium-catalyzed coupling of o-iodo esters with terminal acetylenes. The Journal of Organic Chemistry, 58(17), 4579-4583. Link -

Hellal, A., & Cuny, G. D. (2011). Synthesis of 3-substituted isocoumarins via Pd-catalyzed oxidative cyclization of 2-alkynylbenzoates with arenes. Tetrahedron Letters, 52(42), 5508-5511. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[4] Chemical Reviews, 107(3), 874-922. Link

-

Subramanian, V., et al. (2013). Synthesis of naphtho-fused heterocycles via electrophilic cyclization. Tetrahedron, 69(46), 9616-9624. Link

Sources

The Strategic Utility of Ethyl 3-iodo-2-naphthoate in Modern Pharmaceutical Synthesis

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Ethyl 3-iodo-2-naphthoate has emerged as a highly versatile and valuable intermediate, offering a synthetically tractable handle for the construction of complex polycyclic and heterocyclic scaffolds. Its utility lies in the presence of two key functional groups: an ethyl ester, which can be readily modified or hydrolyzed, and an iodo substituent at the 3-position of the naphthalene core. This iodine atom serves as an excellent leaving group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are the cornerstone of modern medicinal chemistry.[1][2]

This comprehensive guide provides detailed application notes and protocols for the use of Ethyl 3-iodo-2-naphthoate in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties of Ethyl 3-iodo-2-naphthoate

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction design and scale-up. The properties of Ethyl 3-iodo-2-naphthoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁IO₂ | N/A |

| Molecular Weight | 326.13 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | Not widely reported | N/A |

| Boiling Point | Not widely reported | N/A |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, THF, and Dioxane. Insoluble in water. | General Knowledge |

Core Synthetic Applications: A Gateway to Molecular Diversity

The true synthetic power of Ethyl 3-iodo-2-naphthoate is realized through its participation in transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 3-position of the naphthalene ring, providing rapid access to diverse chemical libraries for biological screening.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] This reaction is particularly valuable in pharmaceutical synthesis for the creation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many approved drugs, including kinase inhibitors and anti-inflammatory agents.

Scientific Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid (or ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[3]

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for Suzuki coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Ethyl 3-iodo-2-naphthoate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene/Water (4:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To an oven-dried round-bottom flask, add Ethyl 3-iodo-2-naphthoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the degassed toluene/water (4:1) solvent mixture via syringe.

-

In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) in a small amount of the degassed solvent mixture.

-

Add the catalyst solution to the reaction flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired ethyl 3-aryl-2-naphthoate.

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a fume hood.

-

Organic solvents are flammable; avoid open flames.

-

Potassium carbonate is an irritant; wear appropriate personal protective equipment (PPE).

Heck-Mizoroki Reaction: Synthesis of Alkenyl Naphthoates

The Heck reaction is a powerful method for the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a palladium catalyst and a base.[6][7] This reaction is instrumental in synthesizing substituted alkenes, which are important pharmacophores and versatile synthetic intermediates. For instance, the resulting ethyl (E)-3-(alkenyl)-2-naphthoates can be further elaborated into more complex molecular architectures.[8]

Scientific Rationale: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[9] A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[9] The regioselectivity and stereoselectivity of the reaction are key considerations.

Experimental Workflow for Heck-Mizoroki Reaction

Caption: A typical experimental workflow for the Heck reaction.

Detailed Experimental Protocol: Heck-Mizoroki Reaction

Materials:

-

Ethyl 3-iodo-2-naphthoate (1.0 equiv)

-

Alkene (e.g., ethyl acrylate, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Acetonitrile (anhydrous and deoxygenated)

-

Celite

Procedure:

-

In a round-bottom flask, dissolve Ethyl 3-iodo-2-naphthoate (1.0 equiv) and Pd(OAc)₂ (0.05 equiv) in deoxygenated acetonitrile.

-

Add the alkene (1.5 equiv) and triethylamine (3.0 equiv) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the precipitated palladium catalyst.

-

Wash the Celite pad with acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the desired ethyl 3-(alkenyl)-2-naphthoate.

Safety Precautions:

-

Handle palladium acetate and triethylamine in a well-ventilated fume hood.

-

Acetonitrile is flammable and toxic. Wear appropriate PPE.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10] The resulting alkynyl-substituted naphthoates are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, to generate complex heterocyclic systems of medicinal interest.[12]

Scientific Rationale: The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper acetylide species.[10] The copper cycle involves the deprotonation of the terminal alkyne by a base and the subsequent formation of the copper acetylide with the Cu(I) co-catalyst.[10] Reductive elimination from the palladium complex yields the final product.

Experimental Workflow for Sonogashira Coupling

Caption: A typical experimental workflow for Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

-

Ethyl 3-iodo-2-naphthoate (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Tetrahydrofuran (THF) (anhydrous and deoxygenated)

Procedure:

-

To a Schlenk flask, add Ethyl 3-iodo-2-naphthoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous, deoxygenated THF and triethylamine via syringe.

-

Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) as needed.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalysts.

-

Wash the filtrate with saturated ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired ethyl 3-(alkynyl)-2-naphthoate.

Safety Precautions:

-

Copper(I) iodide is light-sensitive and an irritant.

-

Terminal alkynes can be volatile and flammable.

-

Perform the reaction under an inert atmosphere to prevent catalyst deactivation and potential side reactions.

Synthesis of Naphthofuran Scaffolds: Accessing Bioactive Heterocycles

Naphthofurans are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[13][14] Ethyl 3-iodo-2-naphthoate can serve as a key precursor for the synthesis of these valuable scaffolds through a tandem Sonogashira coupling and cyclization sequence.

Scientific Rationale: This synthetic strategy involves an initial Sonogashira coupling of Ethyl 3-iodo-2-naphthoate with a propargyl alcohol derivative. The resulting intermediate, containing both the alkyne and a hydroxyl group in proximity, can then undergo an intramolecular cyclization to form the furan ring fused to the naphthalene core. This cyclization can be promoted by a variety of reagents, including bases or transition metal catalysts.

Synthetic Pathway to a Naphthofuran Derivative

Caption: A general synthetic pathway to naphthofurans.

Hypothetical Experimental Protocol: Synthesis of an Ethyl Naphtho[2,3-b]furan-2-carboxylate Derivative

Materials:

-

Ethyl 3-iodo-2-naphthoate (1.0 equiv)

-

Prop-2-yn-1-ol (1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (0.03 equiv)

-

CuI (0.05 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Potassium tert-butoxide (t-BuOK) (1.2 equiv)

-

Dimethylformamide (DMF) (anhydrous and deoxygenated)

Procedure:

Step 1: Sonogashira Coupling

-

Follow the general protocol for Sonogashira coupling described previously, using prop-2-yn-1-ol as the terminal alkyne and DMF as the solvent.

-

After the coupling reaction is complete, instead of a full work-up, proceed directly to the cyclization step.

Step 2: Intramolecular Cyclization

-

Cool the reaction mixture from the Sonogashira coupling to 0 °C.

-

Slowly add potassium tert-butoxide (1.2 equiv) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC for the disappearance of the intermediate and the formation of the cyclized product.

-

Once the cyclization is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous work-up with ethyl acetate.

-

Purify the crude product by silica gel column chromatography to obtain the ethyl naphtho[2,3-b]furan-2-carboxylate derivative.

Safety Precautions:

-

Potassium tert-butoxide is a strong base and is highly reactive with water. Handle it with care under an inert atmosphere.

-

DMF is a high-boiling solvent and should be removed under high vacuum.

Conclusion

Ethyl 3-iodo-2-naphthoate is a strategically important intermediate in pharmaceutical synthesis, providing a versatile platform for the construction of a wide range of complex molecules. The protocols detailed in this guide for Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as for the synthesis of naphthofuran scaffolds, highlight the broad applicability of this compound. By leveraging these powerful synthetic transformations, medicinal chemists can efficiently generate novel chemical entities with the potential to become the next generation of therapeutic agents. The key to its utility lies in the predictable reactivity of the iodo group, allowing for the controlled and systematic elaboration of the naphthalene core, a privileged scaffold in drug discovery.

References

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. scribd.com [scribd.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans [organic-chemistry.org]

Technical Support Center: Purification of Ethyl 3-iodo-2-naphthoate

Welcome to the Separation Science Helpdesk. Ticket ID: #IONAPH-003 Subject: Purification Protocol & Troubleshooting for Ethyl 3-iodo-2-naphthoate Assigned Specialist: Senior Application Scientist

System Overview & Triage

You are attempting to purify Ethyl 3-iodo-2-naphthoate . This molecule presents a specific set of chromatographic challenges due to its high lipophilicity, the lability of the C–I bond, and the difficulty in separating it from its likely precursor/byproduct, Ethyl 2-naphthoate (des-iodo impurity).

Physicochemical Profile

| Property | Characteristic | Chromatographic Implication |

| Core Structure | Naphthalene + Ester | Strong UV absorption; highly lipophilic. |

| Functional Group | Aryl Iodide (C3) | Potential light sensitivity; weak polarity difference from H-analog. |

| State | Solid | Solubility issues in Hexanes; requires dry loading or DCM liquid load. |

| Stability | Moderate | Sensitive to acidic silica over long exposure (purple discoloration). |

Standard Operating Procedure (SOP)

Phase 1: Method Development (TLC)

Do not skip this phase. The separation factor (

-

Solvent Sceening: Start with 100% Hexanes . The compound likely will not move (

). -

Polarity Adjustment: Add Ethyl Acetate (EtOAc) in 1% increments.

-

Target: You need an

of 0.25 – 0.30 for the product. -

Likely System: 2% to 5% EtOAc in Hexanes.

-

-

The "Overlap" Check: Spot the crude mixture alongside pure Ethyl 2-naphthoate (if available). If the spots overlap, switch to Toluene/Hexane (see Troubleshooting).

Phase 2: Column Preparation & Loading

-

Stationary Phase: Silica Gel 60 (40–63 µm).

-

Solid Loading (Recommended):

-

Dissolve crude material in minimal Dichloromethane (DCM).

-

Add Silica Gel (ratio 1:2 w/w relative to crude mass).

-

Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.

-

Load this powder on top of a pre-packed, hexane-equilibrated column.

-

Phase 3: Elution Gradient

-

CV (Column Volume): ~150 mL for a 40g column.

-

Flow Rate: 25–30 mL/min (for standard flash cartridges).

| Step | Solvent Composition | Volume (CV) | Purpose |

| 1 | 100% Hexanes | 2 CV | Flush void volume; elute non-polar grease/impurities. |

| 2 | 0% | 10 CV | Linear gradient to slowly elute the main band. |

| 3 | 5% | 5 CV | Flush remaining polar impurities. |

Troubleshooting Guide (FAQ)

Q1: My TLC shows two spots very close together. How do I separate them?

Diagnosis: This is likely the separation of Ethyl 3-iodo-2-naphthoate from Ethyl 2-naphthoate. The Iodine atom adds mass but changes polarity very little. The Fix: Use Toluene as a modifier.

-

Mechanism: Toluene interacts with the

-system of the naphthalene ring. The heavy iodine atom perturbs this -

Protocol: Try running TLC in 100% Toluene or Toluene/Hexane (1:1) . If separation improves, run the column with this system.

Q2: The column fractions are turning purple/pink. What is happening?

Diagnosis: Oxidative deiodination. The silica gel is slightly acidic, and combined with light exposure, it is cleaving the Iodine atom (

-

Shielding: Wrap the column in aluminum foil.

-

Buffering: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.

Q3: The compound is crystallizing inside the column or at the tip.

Diagnosis: The compound has low solubility in the non-polar mobile phase (Hexanes). The Fix:

-

Immediate: Add a small amount of DCM (Dichloromethane) to the eluent reservoir (e.g., 5% DCM).

-

Future: Ensure you use the Solid Load technique (described in Phase 2). Liquid loading with Hexane/DCM often leads to precipitation when the DCM band moves faster than the compound.

Q4: I have mixed fractions. Should I re-column?

Diagnosis: Incomplete separation. The Fix: Before running another column, try Recrystallization .

-

Naphthoates are highly crystalline.

-

Dissolve the mixed fractions in hot Ethanol or Hexane/EtOAc and let cool slowly. The symmetrical nature of the product often allows it to crystallize out, leaving the impurity in the mother liquor.

Visual Workflows

Workflow A: Loading Strategy Decision Matrix

Use this logic to determine how to load your sample onto the column.

Caption: Decision tree for selecting the optimal column loading technique to prevent band broadening.

Workflow B: Separation Troubleshooting Logic

Follow this path if standard Hexane/EtOAc fails to separate the impurity.

Caption: Logic flow for optimizing solvent systems when standard conditions fail.

References

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925.[1]

-

University of Rochester. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Flash Chromatography Guide.

-

Organic Syntheses. General procedures for purification of naphthoate derivatives (Analogous protocols). Org.[2][3][4][5] Synth. 2005 , 82, 55.

Sources

Technical Support Center: Recrystallization of Ethyl 3-iodo-2-naphthoate

The following technical guide is structured as a Tier-3 Support Resource for organic chemists and process development scientists. It addresses the purification of Ethyl 3-iodo-2-naphthoate (CAS: 1071583-34-0), a critical intermediate in coupling reactions (e.g., Suzuki-Miyaura, Heck) for synthesizing polycyclic aromatic hydrocarbons and pharmaceutical scaffolds.[1]

Case ID: REC-NAP-3I-ET Subject: Solvent Selection & Troubleshooting for Halogenated Naphthoic Esters Support Level: Senior Application Scientist[1]

Executive Summary: Solvent Selection Matrix

The purification of Ethyl 3-iodo-2-naphthoate requires balancing the solubility of the lipophilic naphthalene core against the polar ester functionality.[1] The iodine substituent adds significant molecular weight and lipophilicity, making the compound prone to "oiling out" in highly polar solvents.

Primary Solvent Systems

| Solvent System | Type | Composition | Suitability Rating | Technical Notes |

| Ethanol (95%) | Single | Pure | [1] ★★★★★ (Best for Purity) | The "Gold Standard" for aromatic esters. Promotes slow crystal growth.[1] High recovery if cooled to -20°C. |

| Hexane / Ethyl Acetate | Binary | 10:1 to 5:1 (v/v) | [1] ★★★★☆ (Best for Yield) | Excellent for crude material with significant tar/impurities. Highly tunable. |

| Heptane / Toluene | Binary | 9:1 (v/v) | [1] ★★★☆☆ (Alternative) | Use only if the compound is too soluble in Ethanol. Higher boiling point allows for better dissolution of stubborn tars.[1] |

| Methanol | Single | Pure | [1] ★★☆☆☆ (Risky) | Often too polar; high risk of oiling out unless the compound is very pure initially. |

Critical Warning: Iodine-containing compounds are photolabile.[1] All recrystallization steps should be performed in amber glassware or under low-light conditions to prevent homolytic cleavage of the C-I bond, which turns the product purple/brown.

Decision Logic & Workflow (Visualization)

The following decision tree outlines the logical flow for selecting the optimal purification route based on the crude material's physical state and purity profile.

Caption: Logical workflow for solvent selection based on crude purity, including remediation loops for oiling out.

Detailed Experimental Protocol

Protocol A: Single-Solvent Recrystallization (Ethanol)

Recommended for crude material that is already solid but colored.[1]

-

Preparation: Place 1.0 g of crude Ethyl 3-iodo-2-naphthoate in a 25 mL Erlenmeyer flask.

-

Dissolution: Add 5 mL of 95% Ethanol . Add a magnetic stir bar.[1][2]

-

Heating: Heat the mixture to reflux (approx. 78°C) on a heating block.

-

Note: If the solid does not dissolve completely, add Ethanol in 0.5 mL increments. Do not exceed 15 mL total volume per gram.

-

-

Hot Filtration (Optional): If insoluble black specks remain (likely inorganic salts or polymer), filter the hot solution through a pre-warmed glass wool plug.

-

Crystallization: Remove from heat. Cap the flask loosely.

-

Allow to cool to Room Temperature (RT) undisturbed for 30 minutes.

-

Transfer to a 4°C fridge for 1 hour.

-

(Optional) Transfer to -20°C freezer for maximum yield.

-

-

Collection: Filter the crystals using a Büchner funnel. Wash with 2 mL of ice-cold Ethanol .[1]

-

Drying: Dry under high vacuum (0.1 mmHg) at RT for 4 hours.

Protocol B: Binary Solvent Recrystallization (Hexane/EtOAc)

Recommended for oily crude or material with significant non-polar impurities.[1]

-

Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Ethyl Acetate (approx. 1-2 mL) at 50°C.

-

Precipitation: Slowly add Hexane (or Petroleum Ether) dropwise to the warm solution while stirring.

-

Cloud Point: Continue adding Hexane until a persistent cloudiness (turbidity) appears.

-

Clarification: Add 1-2 drops of Ethyl Acetate to just clear the solution again.[1]

-

Cooling: Allow the clear solution to cool slowly. The lower polarity of the mixture at low temperatures forces the naphthoate to crystallize while keeping impurities in the mother liquor.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Cause: This occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solvated product. It is common with impure naphthalene esters.[1] Solution:

-

Reheat the mixture until the oil redissolves.

-

Add more solvent (dilute by 10-20%) to lower the saturation temperature.[1]

-

Seed it: Cool the solution until just before the oil usually forms, then add a tiny crystal of pure product (or scratch the glass wall with a rod) to induce nucleation before the oil phase separates.

Q2: The solution turned violet/purple during heating. Is my product ruined?

Cause: The purple color indicates free Iodine (

-

Prevention: Wrap the flask in aluminum foil during reflux.

-

Remediation: If the color is faint, the recrystallization will likely leave the iodine in the mother liquor. If the color is dark, wash the crystallized product with a dilute Sodium Thiosulfate (

) solution to reduce the iodine back to iodide, then recrystallize again.

Q3: I have low recovery (<50%). Where is my compound?

Cause: Ethyl 3-iodo-2-naphthoate is lipophilic.[1] If you used too much Ethanol or Ethyl Acetate, the compound remains dissolved even at cold temperatures. Solution:

-

Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

-

Cool this second crop to -20°C to recover more material.

-

Note: The "second crop" is usually less pure than the first.

Q4: Can I use Acetone?

Analysis: Acetone is generally not recommended for this specific ester.[1] It is too good a solvent (high solubility at RT), leading to poor recovery. Furthermore, acetone can undergo aldol condensation under basic conditions or react with free iodine (iodoform reaction) if impurities are present. Stick to Ethanol or Hexane/EtOAc.[1]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General principles of aromatic ester purification).

- Zubrick, J. W.The Organic Chem Lab Survival Manual: A Student's Guide to Techniques, 10th Ed.; Wiley: New York, 2016. (Techniques for preventing "oiling out").

-

Organic Syntheses. General procedures for iodinated naphthalene derivatives. (See analogous procedures for 3-iodo-2-naphthoic acid derivatives).

-

Royal Society of Chemistry (RSC). Synthesis and purification of iodo-naphthaldehydes and esters.[1] (Specific context on column chromatography vs. crystallization for iodo-naphthalenes).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11460714 (3-Iodo-2-naphthoic acid). (Physical property data for the parent acid).

Sources

Stability of Ethyl 3-iodo-2-naphthoate under basic hydrolysis conditions

Case ID: #NAP-3I-HYD-001 Subject: Stability & Optimization of Basic Hydrolysis for Sterically Hindered Naphthoates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: Hydrolyzing Ethyl 3-iodo-2-naphthoate presents a classic conflict in organic synthesis: Steric Hindrance vs. Chemical Stability .

The iodine atom at the C3 position is physically bulky (Van der Waals radius ~1.98 Å) and situated ortho to the ester at C2. This creates a "steric shield" that inhibits the nucleophilic attack of the hydroxide ion (

Core Recommendation:

Abandon standard "textbook" saponification (NaOH/MeOH/Reflux). Instead, utilize a Lithium Hydroxide (LiOH) mediated protocol in a homogeneous THF/Water system. The lithium cation (

Mechanism of Failure (Why Standard Protocols Fail)

To troubleshoot effectively, you must understand the molecular geometry causing the resistance.

The Steric Blockade

In a standard

Figure 1: The bulky iodine atom (C3) sterically shields the carbonyl carbon (C2), significantly increasing the activation energy for the formation of the tetrahedral intermediate.

Optimized Experimental Protocol

This protocol is designed to maximize rate while minimizing deiodination.

Reagents & Solvents[3][4][5][8][9][10]

-

Substrate: Ethyl 3-iodo-2-naphthoate (1.0 equiv)

-

Solvent: THF : Water (3:1 ratio). Crucial: Naphthoates are lipophilic. Methanol often fails to dissolve the starting material fully at lower temps.

-

Additives: None (Avoid copper/palladium contaminants).

Step-by-Step Workflow

-

Dissolution: Dissolve the ester in THF (0.2 M concentration). Ensure complete solubility.

-

Base Addition: Dissolve LiOH·H₂O in the calculated volume of water. Add this solution dropwise to the THF mixture.

-

Note: The mixture may become biphasic or cloudy; vigorous stirring is essential.

-

-

Light Protection (CRITICAL): Wrap the reaction flask in aluminum foil.

-

Reason: Aryl iodides are photosensitive. Ambient light can trigger radical deiodination (homolysis of C–I bond) over prolonged reaction times.

-

-

Thermal Activation: Heat to 60°C .

-

Do not reflux immediately. Monitor by TLC/HPLC after 2 hours. Only increase to reflux (66°C) if conversion is <10%.

-

-

Workup (Acidification):

-

Cool to 0°C.

-

Acidify carefully with 1M HCl to pH 3–4. Do not use strong conc. mineral acids if possible, to avoid acid-catalyzed decomposition.

-

Extract with EtOAc. The product (acid) will be in the organic layer.

-

Troubleshooting Guide

Use this decision matrix if your reaction is deviating from the expected outcome.

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalled (<20% conv. after 6h) | Solubility Issue: The ester is precipitating out of the aqueous phase. | Switch solvent to 1,4-Dioxane/Water (2:1) and increase temp to 80°C. Dioxane has a higher boiling point and excellent solvency for naphthyl systems. |

| Loss of Iodine (Des-iodo product observed) | Photolysis or Metal Contamination: Light exposure or trace Pd/Cu from previous steps. | 1. Wrap flask in foil. 2. Add a metal scavenger (e.g., QuadraPure™) or wash starting material with EDTA if prepared via cross-coupling. |

| Reaction Stalled (Even at reflux) | Extreme Steric Shielding: Hydroxide is not nucleophilic enough. | Switch Protocol: Use Potassium Trimethylsilanolate (KOTMS) in anhydrous THF. This provides a "naked" oxide anion which is more nucleophilic and less solvated than aqueous hydroxide. |

| Black/Dark Reaction Mixture | Decomposition/Polymerization: Naphthalene oxidation or radical pathways. | Degas solvents with |

Troubleshooting Flowchart

Figure 2: Decision tree for troubleshooting stalled reactions or side-product formation.

Frequently Asked Questions (FAQs)

Q: Can I use acid hydrolysis (HCl/H₂SO₄) instead? A: Generally, no . Acid hydrolysis is an equilibrium process (reversible). To drive it to completion, you need a large excess of water, but your lipophilic naphthoate is insoluble in aqueous acid. Furthermore, the steric hindrance works against the addition of water just as it does against hydroxide. Basic hydrolysis is preferred because the formation of the carboxylate salt renders the step irreversible, driving the equilibrium forward.

Q: Why LiOH? Why not cheaper NaOH or KOH?

A: While NaOH is usable, LiOH is the "Gold Standard" for hindered esters. The Lithium cation (

Q: I see a spot on TLC just below the starting material, but it's not the acid. What is it? A: This is likely the mono-hydrolyzed intermediate if you are using a diester, or potentially a transesterification product if you used an alcohol solvent (e.g., using MeOH with an Ethyl ester can result in the Methyl ester before hydrolysis occurs). Ensure you are using THF/Water to prevent transesterification.

References

-

Hatefi-Ardakani, M. et al. (2018). "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[3] Arkivoc, 2018(vii), 382-391.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (See section on mechanism and steric effects).

-

Organic Chemistry Portal. "Hydrolysis of Esters." (General stability data for aryl halides under basic conditions).

-

Parker, A. J. (1969). "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews, 69(1), 1–32. (Explains the enhanced nucleophilicity of hydroxide in THF/Dioxane mixtures vs pure water).

Sources

Minimizing homocoupling side products in Ethyl 3-iodo-2-naphthoate reactions

Introduction

Welcome to the technical support center for researchers utilizing Ethyl 3-iodo-2-naphthoate in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and preventative measures to address a common and often frustrating challenge: the formation of homocoupling side products. As drug development professionals and synthetic chemists, maximizing the yield of the desired cross-coupled product while simplifying purification is paramount for efficiency and cost-effectiveness.[1] This center provides field-proven insights and scientifically-grounded protocols to help you achieve clean, high-yielding reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding homocoupling.

Q1: What exactly is "homocoupling" in the context of my Ethyl 3-iodo-2-naphthoate reaction?

A1: Homocoupling is an undesired side reaction where two identical molecules of a starting material couple with each other.[1] For instance, in a Suzuki reaction intended to couple Ethyl 3-iodo-2-naphthoate with an arylboronic acid, you might instead form a symmetrical biaryl from two molecules of the boronic acid. In Sonogashira coupling, two molecules of your terminal alkyne partner can couple to form a symmetrical 1,3-diyne.[1][2][3] This side reaction consumes valuable starting materials and introduces impurities that complicate the purification of your target molecule.[1][4]

Q2: What are the primary causes of homocoupling?

A2: The principal culprit behind most homocoupling reactions is the presence of molecular oxygen.[5][6][7] Oxygen can interfere with the catalytic cycle, often by oxidizing the active Pd(0) catalyst to a Pd(II) species, which can promote the homocoupling of organometallic reagents.[1][8][9] Other significant factors include the choice and concentration of the catalyst (both palladium and, if applicable, copper), ligands, base, solvent, and reaction temperature.[1] In Sonogashira reactions, the copper(I) co-catalyst is particularly notorious for promoting the oxidative homocoupling of terminal alkynes, a reaction known as Glaser or Hay coupling.[1][2][10][11]

Q3: Which cross-coupling reactions involving Ethyl 3-iodo-2-naphthoate are most susceptible to homocoupling?

A3: While possible in many coupling reactions, homocoupling is a particularly prevalent issue in:

-

Suzuki-Miyaura Coupling: Homocoupling of the organoboron reagent (e.g., boronic acid) is a common side reaction, especially under aerobic conditions.[12][13]

-

Sonogashira Coupling: The copper-catalyzed homocoupling of the terminal alkyne partner (Glaser coupling) is a major competing pathway and a frequent source of reduced yields and purification challenges.[4][5][14]

-

Heck Coupling: While the primary side reactions in Heck coupling often relate to regioselectivity or hydrodehalogenation, the formation of the homocoupled biaryl from the aryl halide can occur, particularly at higher temperatures or with certain catalyst systems.[15][16]

Section 2: The Mechanism of Undesired Homocoupling Pathways

Understanding the mechanistic underpinnings of homocoupling is critical for designing effective countermeasures.

Palladium-Mediated Boronic Acid Homocoupling (Suzuki Reaction)

In Suzuki reactions, the desired outcome is the cross-coupling catalytic cycle. However, in the presence of an oxidant (like O₂), a competing homocoupling pathway can become significant. This typically involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the symmetrical biaryl.

Caption: Oxidative pathway for boronic acid homocoupling.

Copper-Catalyzed Alkyne Homocoupling (Glaser-Hay Coupling)

In Sonogashira reactions, the copper co-catalyst, essential for activating the alkyne, can also divert it into a separate catalytic cycle in the presence of oxygen. This "Glaser-Hay" cycle leads directly to the formation of a 1,3-diyne byproduct.[2][10][11][17]

Caption: The Glaser-Hay cycle leading to alkyne homocoupling.

Section 3: Troubleshooting Guides by Reaction Type

This section provides specific, actionable advice for minimizing homocoupling when using Ethyl 3-iodo-2-naphthoate.

Suzuki-Miyaura Coupling

Q: I'm observing a significant amount of a biaryl byproduct corresponding to the homocoupling of my boronic acid. What are the most effective countermeasures?

A: This is a classic sign of oxygen ingress or a suboptimal catalyst/base system. Here is a checklist of solutions to implement:

| Strategy | Rationale | Key Considerations |

| 1. Rigorous Deoxygenation | Oxygen is a primary promoter of boronic acid homocoupling.[7] Removing it is the most critical step. | Use a robust inert gas (Argon or Nitrogen) sparge on your solvent for at least 30-60 minutes. Use "freeze-pump-thaw" cycles for maximum effect. Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas. |

| 2. Use a Mild Reducing Agent | Adding a mild reducing agent can "scavenge" any Pd(II) species that form, preventing them from entering the homocoupling cycle.[8][9] | Adding potassium formate (HCOOK) has been shown to be effective at suppressing homocoupling without interfering with the main catalytic cycle.[8][9] |

| 3. Optimize the Base | The choice and strength of the base are crucial. A very strong base can sometimes accelerate decomposition pathways. | For Suzuki couplings, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or alkoxides, as they can lead to cleaner reactions. |

| 4. Control Reagent Stoichiometry | Using a slight excess of the aryl halide (Ethyl 3-iodo-2-naphthoate) can favor the cross-coupling pathway over the homocoupling of the boronic acid.[18] | Try using 1.2-1.5 equivalents of the boronic acid initially. If homocoupling persists, consider using a 1:1 ratio or even a slight excess of the iodo-naphthoate. |

| 5. Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the rate-limiting reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[19] | Ligands like XPhos, SPhos, or RuPhos are often effective at promoting challenging couplings and minimizing side reactions.[18] |

| 6. Lower Reaction Temperature | Homocoupling can have a different activation energy than cross-coupling. Lowering the temperature may disfavor the undesired pathway.[18] | If your reaction is running at a high temperature (e.g., >100 °C), try reducing it to 60-80 °C and monitoring the progress. |

Sonogashira Coupling

Q: My primary impurity is a diyne from the homocoupling of my terminal alkyne. How can I suppress this Glaser-Hay side reaction?

A: Alkyne homocoupling is almost always linked to the copper co-catalyst and the presence of oxygen. Your strategy should focus on controlling these two factors.

| Strategy | Rationale | Key Considerations |

| 1. Go Copper-Free | The most definitive way to prevent copper-catalyzed Glaser coupling is to eliminate copper from the reaction. | Modern palladium catalysts with specialized phosphine ligands (e.g., P(t-Bu)₃) can facilitate Sonogashira couplings without a copper co-catalyst, especially with reactive aryl iodides like Ethyl 3-iodo-2-naphthoate.[18] |

| 2. Rigorous Deoxygenation | The Glaser-Hay mechanism is an oxidative coupling that requires O₂.[2][5][6][11] Its rigorous exclusion is paramount. | Ensure all solvents and the amine base are thoroughly degassed. Maintain a strict inert atmosphere throughout the entire reaction setup and duration. |

| 3. Reduce Copper Loading | If a copper co-catalyst is necessary, use the minimum amount required. | Reduce the Cu(I) loading to 0.5-2 mol%. High concentrations of the copper catalyst can significantly increase the rate of homocoupling.[5][6] |

| 4. Slow Addition of Alkyne | Maintaining a low instantaneous concentration of the terminal alkyne can disfavor the second-order homocoupling reaction. | Use a syringe pump to add the terminal alkyne slowly over several hours to the reaction mixture containing the palladium catalyst and Ethyl 3-iodo-2-naphthoate. |

| 5. Use a Reducing Atmosphere | An atmosphere containing a small amount of hydrogen gas can help scavenge residual oxygen, thereby suppressing the oxidative homocoupling pathway. | A study by Ho et al. demonstrated that using a dilute atmosphere of hydrogen in nitrogen or argon can reduce homocoupling to as low as 2%.[5][14][20] Caution: Handle hydrogen gas with extreme care due to its flammability. |

Section 4: Preventative Protocols and Best Practices

Adopting robust experimental techniques from the outset can prevent many issues related to homocoupling.

Protocol 1: General Procedure for Rigorous Deoxygenation

This protocol should be considered standard practice for all oxygen-sensitive cross-coupling reactions.

-

Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

-